molecular formula C17H15N3OS B4150420 2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide

2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide

Cat. No.: B4150420
M. Wt: 309.4 g/mol
InChI Key: USDZTYWDAGWLLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a phthalazinylthio group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide typically involves the reaction of 4-methylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 1-phthalazinethiol. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalazinylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.

Scientific Research Applications

Chemistry

In chemistry, 2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a biochemical probe or as a precursor for biologically active molecules. Its interactions with various biomolecules can provide insights into cellular processes and mechanisms.

Medicine

In the field of medicine, this compound could be studied for its potential therapeutic properties. Researchers may explore its efficacy in treating certain diseases or conditions, as well as its pharmacokinetics and pharmacodynamics.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties can be leveraged to enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide can be compared with other compounds that have similar structural features, such as:
    • N-(4-methylphenyl)-2-(1-benzothiazolylthio)acetamide
    • N-(4-methylphenyl)-2-(1-benzimidazolylthio)acetamide
    • N-(4-methylphenyl)-2-(1-pyridylthio)acetamide

Uniqueness

What sets this compound apart is its specific combination of the phthalazinylthio and methylphenyl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-phthalazin-1-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS/c1-12-6-8-14(9-7-12)19-16(21)11-22-17-15-5-3-2-4-13(15)10-18-20-17/h2-10H,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDZTYWDAGWLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501322321
Record name N-(4-methylphenyl)-2-phthalazin-1-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

696647-50-4
Record name N-(4-methylphenyl)-2-phthalazin-1-ylsulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501322321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide
Reactant of Route 2
Reactant of Route 2
2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide
Reactant of Route 3
Reactant of Route 3
2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide
Reactant of Route 4
Reactant of Route 4
2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide
Reactant of Route 5
Reactant of Route 5
2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide
Reactant of Route 6
Reactant of Route 6
2-(Phthalazin-1-ylsulfanyl)-N-p-tolyl-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.